

# In Vivo Safety and Toxicology of Hydroxysafflor Yellow A: A Technical Guide

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## Compound of Interest

Compound Name: Hydroxysafflor Yellow A

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## Abstract

**Hydroxysafflor Yellow A (HSYA)**, a primary active chalcone glycoside isolated from the flowers of *Carthamus tinctorius* L., is extensively investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] As HSYA progresses through preclinical and clinical development, a thorough understanding of its in vivo safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the existing in vivo safety and toxicology data for HSYA. It summarizes key findings from acute, sub-chronic, and developmental toxicity studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are outlined, and experimental workflows are visualized using Graphviz diagrams. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of HSYA-based therapeutics.

## Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. A key parameter derived from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

## Experimental Data

Specific LD50 values for isolated **Hydroxysafflor Yellow A** were not identified in the reviewed literature. However, a study on safflower extracts, where HSYA is a dominant component, provides some insight into its low acute toxicity profile.

Study Type	Animal Model	Route of Administration	Dose Range	Observation Period	Key Findings	Reference
Acute Toxicity of Safflower Extracts	Mice and Rats	Oral	Up to 17 g/kg	48 hours	No mortality or alterations in stereotype activities observed.	[4]

## Experimental Protocol: Acute Oral Toxicity of Safflower Extracts

- Test Animals: Male Wistar rats (200±20 g) and male Balb/c mice (25±5 g).
- Grouping: Animals were divided into groups of five for each dose level.
- Test Substance: Safflower extracts (IL 111 and LRV 51 51) dissolved in normal saline.
- Dosage: Overnight-fasted animals received single oral doses of 0.5, 1, 15, and 17 g/kg. Control groups received normal saline.
- Observation: Animals were observed for mortality and any signs of toxicity for 48 hours post-administration.



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*Acute Toxicity Experimental Workflow.*

## Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the potential adverse effects of a substance following repeated administration over a period of up to 90 days. These studies provide valuable information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).

## Experimental Data

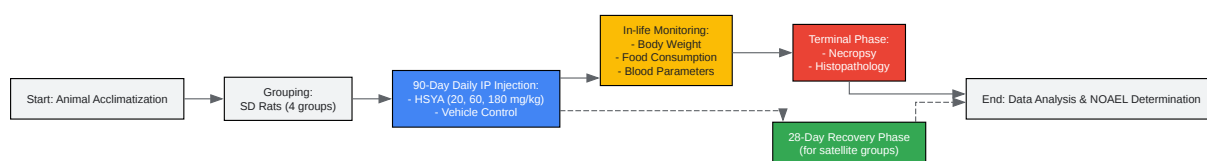
A key sub-chronic toxicity study of HSYA was conducted in Sprague-Dawley rats over a 90-day period.

Parameter	Dose: 20 mg/kg	Dose: 60 mg/kg	Dose: 180 mg/kg	Control	Reference
Blood Coagulation Time	No significant effect	Prolonged	Prolonged	Normal	<a href="#">[5]</a>
Liver Index	No significant effect	No significant effect	Increased	Normal	
Kidney Histopathology	No significant effect	No significant effect	Round tubular figures, breaking-off of tubular epithelium	Normal	
Mortality	None	None	None	None	

- NOAEL: The No-Observed-Adverse-Effect Level for nephrotoxicity was determined to be 60 mg/kg in this study.

## Experimental Protocol: 90-Day Sub-chronic Intraperitoneal Toxicity in Rats

- Test Animals: Sprague-Dawley (SD) rats.
- Grouping: Animals were divided into four groups.
- Test Substance: **Hydroxysafflor Yellow A**.
- Dosage: Daily intraperitoneal (IP) injections of HSYA at doses of 20, 60, and 180 mg/kg for 90 days. A control group received the vehicle.
- Parameters Monitored: Blood cell count, blood chemical analysis, blood coagulation, body weight, and food consumption.
- Terminal Procedures: At the end of the 90-day period, animals were euthanized, and organs were subjected to histopathological examination. A recovery group was also observed for 28 days after cessation of treatment to assess the reversibility of effects.



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#### *Sub-chronic Toxicity Experimental Workflow.*

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are conducted to evaluate the potential of a substance to interfere with normal reproduction and development.

## Experimental Data

An embryo-fetal developmental toxicity study of HSYA for injection has been conducted in rats. The available information indicates that HSYA is neither embryo-toxic nor maternal-toxic.

However, specific quantitative data and detailed experimental parameters from this study were not available in the public domain at the time of this review.

## General Experimental Protocol for Embryo-Fetal Developmental Toxicity Studies

These studies are typically conducted in accordance with international guidelines such as those from the OECD and ICH.

- **Test Animals:** Commonly conducted in rats and rabbits.
- **Mating:** Female animals are mated with males.
- **Dosing Period:** The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6-20 in rats).
- **Maternal Evaluation:** Pregnant females are monitored for clinical signs of toxicity, body weight changes, and food consumption.
- **Fetal Evaluation:** Near term, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.



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